N-(4-chlorophenyl)-N'-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine
Description
N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a 4-chlorophenyl group and a 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl moiety attached to the guanidine core
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-2-3-11-8-12(21)19-14(18-11)20-13(16)17-10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3,(H4,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVXRRATZRKAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine typically involves the following steps:
Formation of the 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl intermediate: This can be achieved by the condensation of propylamine with ethyl acetoacetate, followed by cyclization and oxidation.
Attachment of the 4-chlorophenyl group: The intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to form the desired guanidine compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine may involve:
Large-scale synthesis of intermediates: Using batch or continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-(6-oxo-1,6-dihydro-2-pyrimidinyl)guanidine: Lacks the propyl group, leading to different chemical and biological properties.
N-(4-bromophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine: Substitution of chlorine with bromine can alter reactivity and biological activity.
N-(4-chlorophenyl)-N’-(6-oxo-4-methyl-1,6-dihydro-2-pyrimidinyl)guanidine: Presence of a methyl group instead of a propyl group affects its properties.
Uniqueness
N-(4-chlorophenyl)-N’-(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine is unique due to the specific combination of the 4-chlorophenyl group and the 6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
